

An In-depth Technical Guide to 5-(2-Phenyleth-1-ynyl)nicotinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(2-Phenyleth-1-Ynyl)Nicotinic Acid

Cat. No.: B062015

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Phenyleth-1-ynyl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a molecule of growing interest in the fields of medicinal chemistry and drug discovery. Its structure, featuring a phenylethynyl group at the 5-position of the pyridine ring, presents a unique scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core properties of **5-(2-Phenyleth-1-ynyl)nicotinic acid**, including its physicochemical characteristics, synthesis, and potential biological activities, to support ongoing research and development efforts.

Core Physicochemical Properties

5-(2-Phenyleth-1-ynyl)nicotinic acid is a solid at room temperature.^[1] While specific experimental data for some properties of the acid are not readily available in the public domain, data for its methyl ester and related compounds provide valuable insights.

Chemical Identification

Property	Value	Reference
IUPAC Name	5-(2-Phenyleth-1-ynyl)pyridine-3-carboxylic acid	[2]
Synonyms	5-(Phenylethynyl)nicotinic acid, 5-(2-Phenyl-1-ynyl)nicotinic acid	[1] [2]
CAS Number	175203-69-7	[1]
Molecular Formula	C ₁₄ H ₉ NO ₂	[1]
Molecular Weight	223.23 g/mol	[1]
Canonical SMILES	O=C(O)C1=CN=CC(=C1)C#CC2=CC=CC=C2	
InChI Key	DXJZBANECHYHRT-UHFFFAOYSA-N	[1]

Physical and Chemical Properties


Property	Value	Notes
Physical Form	Solid	[1]
Melting Point	117-119 °C	Data for the corresponding methyl ester, Methyl 5-(2-phenylethynyl)nicotinate.
Boiling Point	Not available	
Solubility	Moderately soluble in dichloromethane and chloroform; Limited solubility in water.	Data for the corresponding methyl ester. Quantitative data for the acid is not available.
Purity	Typically available at 95-97%	[1]
Storage	Store in an inert atmosphere at room temperature.	[1]

Synthesis and Analysis

The synthesis of 5-(2-phenylethynyl)nicotinic acid can be achieved through a Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Synthetic Workflow

A plausible synthetic route involves the palladium-catalyzed cross-coupling of a 5-halonicotinic acid derivative with phenylacetylene.

[Click to download full resolution via product page](#)

A potential synthetic workflow for **5-(2-Phenyleth-1-ynyl)nicotinic acid**.

Experimental Protocol: Sonogashira Coupling

The following is a general protocol for a Sonogashira coupling reaction that can be adapted for the synthesis of 5-(2-phenylethynyl)nicotinic acid.

- **Reactant Preparation:** In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromonicotinic acid (1 equivalent) and phenylacetylene (1.1-1.5 equivalents) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and dimethylformamide (DMF).
- **Catalyst Addition:** To the stirred solution, add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.02-0.05 equivalents), and a copper(I) co-catalyst, typically copper(I) iodide (CuI , 0.04-0.1 equivalents).
- **Base Addition:** Add a suitable base, such as triethylamine (Et_3N , 2-3 equivalents), to the reaction mixture.
- **Reaction Execution:** Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to yield 5-(2-phenylethynyl)nicotinic acid.

Analytical Methods

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are suitable methods for the analysis and quantification of 5-(2-phenylethynyl)nicotinic acid.

3.3.1 HPLC Method Development

A reverse-phase HPLC method can be developed using a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be appropriate for the separation and analysis of this compound. Detection can be achieved using a UV detector, monitoring at a wavelength corresponding to the compound's maximum absorbance.

3.3.2 LC-MS/MS for Sensitive Detection

For highly sensitive and selective quantification in biological matrices, an LC-MS/MS method is recommended. After chromatographic separation, the compound can be detected using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition, which provides high specificity and reduces matrix interference.

Spectroscopic Data

While specific spectra for 5-(2-phenylethynyl)nicotinic acid are not widely available, the following are expected characteristic spectroscopic features based on its structure and data from related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridine and phenyl rings. The protons on the pyridine ring will appear as distinct multiplets in the aromatic region (typically δ 7.0-9.0 ppm), with coupling patterns indicative of their substitution. The protons of the phenyl group will also resonate in the aromatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for all 14 carbon atoms. The carboxylic acid carbon will appear at the downfield end of the spectrum (around δ 165-175 ppm). The alkynyl carbons will have characteristic shifts in the range of δ 80-100 ppm. The remaining signals will correspond to the carbons of the pyridine and phenyl rings.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

- A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm^{-1}).
- A sharp C≡C stretch from the alkyne group (around 2100-2260 cm^{-1}).
- A strong C=O stretch from the carboxylic acid (around 1700-1725 cm^{-1}).
- C=C and C=N stretching vibrations from the aromatic rings (in the 1400-1600 cm^{-1} region).

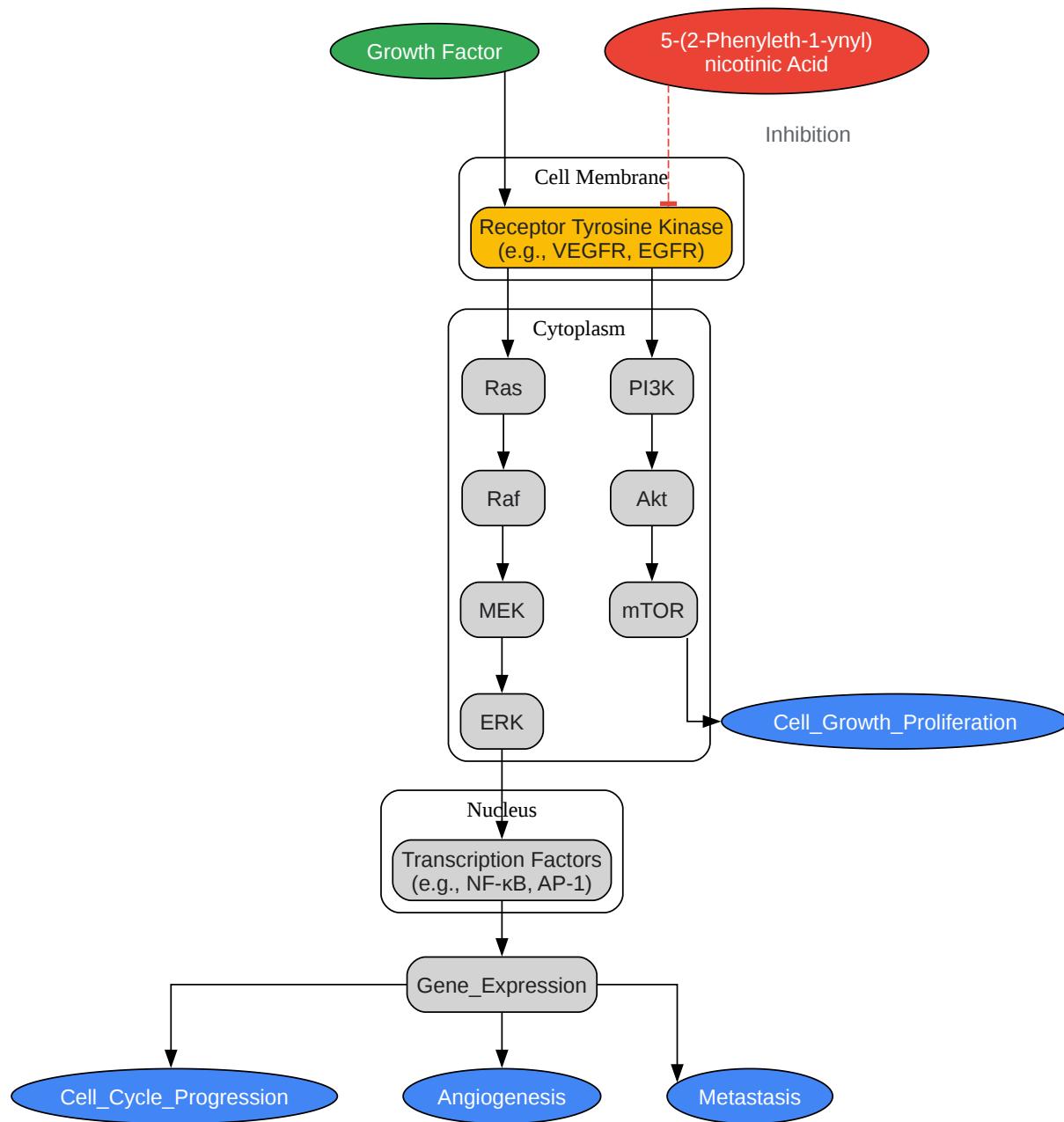
Mass Spectrometry

The mass spectrum will show a molecular ion peak $[\text{M}]^+$ or a protonated molecular ion peak $[\text{M}+\text{H}]^+$ corresponding to the molecular weight of the compound (223.23 g/mol). Fragmentation patterns may involve the loss of the carboxyl group or cleavage of the phenylethynyl moiety.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of 5-(2-phenylethynyl)nicotinic acid is limited. However, the broader class of nicotinic acid derivatives has been extensively studied, revealing a wide range of pharmacological effects.

Postulated Biological Activities


Based on the activities of structurally related compounds, 5-(2-phenylethynyl)nicotinic acid may exhibit:

- Anti-inflammatory Activity: Nicotinic acid derivatives have been shown to possess anti-inflammatory properties.^[3]
- Antimicrobial Activity: Various derivatives of nicotinic acid have demonstrated antibacterial and antifungal activities.^[4]
- Anticancer Activity: Some nicotinic acid derivatives have shown potential as anticancer agents, possibly through the inhibition of key enzymes involved in cancer progression.^[5]

- Enzyme Inhibition: The pyridine nitrogen and the overall electronic structure of the molecule suggest potential for interaction with the active sites of various enzymes. For instance, nicotinic acid itself has been shown to inhibit cytochrome P450 enzymes.[\[6\]](#)

Potential Signaling Pathway Modulation

The biological effects of nicotinic acid derivatives are often mediated through their interaction with specific cellular signaling pathways. A potential mechanism of action for a compound like 5-(2-phenylethynyl)nicotinic acid, particularly in the context of cancer, could involve the inhibition of receptor tyrosine kinases (RTKs) and downstream signaling cascades.

[Click to download full resolution via product page](#)

A hypothetical signaling pathway potentially inhibited by the compound.

Safety and Handling

5-(2-Phenyleth-1-ynyl)nicotinic acid is associated with the following hazard statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.[\[1\]](#)

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

5-(2-Phenyleth-1-ynyl)nicotinic acid is a promising scaffold for the development of new chemical entities with potential therapeutic applications. This technical guide has summarized the currently available information on its basic properties, synthesis, and potential biological activities. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential in drug discovery and development. The methodologies and data presented herein provide a foundation for researchers and scientists to build upon in their investigation of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: ^{13}C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]
- 2. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-(Phenylethynyl)nicotinic acid | 175203-69-7 [sigmaaldrich.com]

- 4. Human Metabolome Database: ^1H NMR Spectrum (1D, 600 MHz, H_2O , experimental) (HMDB0001488) [hmdb.ca]
- 5. rsc.org [rsc.org]
- 6. The Role of Nicotinamide in Cancer Chemoprevention and Therapy [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-(2-Phenyleth-1-ynyl)nicotinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b062015#5-2-phenyleth-1-ynyl-nicotinic-acid-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com